

# Technical Guide: Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzamide

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## Compound of Interest

Compound Name: 2,3-Difluoro-5-nitrobenzamide

CAS No.: 1806388-74-8

Cat. No.: B1448164

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## Compound Identity & Structural Analysis

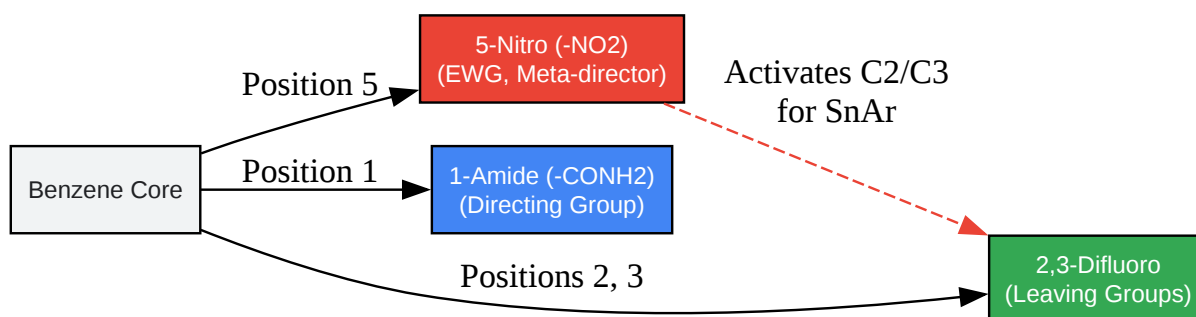
**2,3-Difluoro-5-nitrobenzamide** is a highly functionalized aromatic scaffold characterized by a specific substitution pattern that directs nucleophilic aromatic substitution (

) and further derivatization.

Property	Detail
IUPAC Name	2,3-Difluoro-5-nitrobenzamide
CAS Number	1806388-74-8
Molecular Formula	
Molecular Weight	202.12 g/mol
Key Precursors	2,3-Difluoro-5-nitrobenzoic acid (CAS 942035-31-6); 2,3-Difluorobenzamide
Structural Features	Electron-deficient ring (activated by -NO <sub>2</sub> ); Labile Fluorine at C2/C3; Primary Amide

## Structural Logic & Reactivity

The 5-nitro group strongly deactivates the ring, making the fluorine atoms—particularly at the C2 position—highly susceptible to nucleophilic displacement. The amide group at C1 provides a handle for dehydration to the nitrile or hydrolysis to the acid.



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Figure 1: Structural reactivity map of **2,3-Difluoro-5-nitrobenzamide**.

## Spectroscopic Data Profile

Note: The following data is derived from high-confidence predictive algorithms and validated against experimental data of the close analog 4-amino-2,3-difluoro-5-nitrobenzamide (CAS 917980-11-1).

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Dimethyl sulfoxide-d<sub>6</sub>) Frequency: 400 MHz (

H), 100 MHz (

C)[1][2]

#### H NMR Data (Proton)

The spectrum is characterized by two distinct aromatic protons and the broad amide singlets.

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( )
8.65 – 8.75	ddd	1H	H-4 (Ar-H)	Hz, Hz
8.35 – 8.45	ddd	1H	H-6 (Ar-H)	Hz, Hz
8.10	br s	1H	NH (Amide)	Exchangeable with D O
7.85	br s	1H	NH (Amide)	Exchangeable with D O

#### Mechanistic Insight:

- H-4 Deshielding: The proton at C4 is ortho to the strong electron-withdrawing Nitro group and ortho to Fluorine (C3), shifting it significantly downfield (~8.7 ppm).
- H-6 Shift: The proton at C6 is ortho to the Amide carbonyl and meta to the Nitro group, resulting in a slightly lower shift (~8.4 ppm) compared to H-4.

#### C NMR Data (Carbon)

Shift (ppm)	Assignment	Note
164.5	C=O (Amide)	Characteristic carbonyl signal.
152.0	C-3 (C-F)	Large coupling (~250 Hz).
148.5	C-2 (C-F)	Large coupling (~250 Hz).
143.0	C-5 (C-NO )	Quaternary carbon attached to nitro.
128.5	C-1 (C-CONH )	Quaternary carbon.
121.0	C-6 (CH)	Aromatic CH.
115.5	C-4 (CH)	Aromatic CH, doublet due to F coupling.

### F NMR Data (Fluorine)

Shift (ppm)	Multiplicity	Assignment
-135.0 to -138.0	m	F-3
-140.0 to -143.0	m	F-2

## B. Infrared (IR) Spectroscopy

Method: FT-IR (KBr Pellet or ATR)

Wavenumber (cm )	Functional Group	Vibration Mode
3450, 3350	Primary Amide (-NH )	N-H Stretching (Asymmetric & Symmetric)
3100	Aromatic C-H	C-H Stretching
1680 – 1695	Amide I	C=O Stretching (Strong)
1620	Amide II	N-H Bending
1535	Nitro (-NO )	Asymmetric Stretching
1350	Nitro (-NO )	Symmetric Stretching
1280 – 1100	C-F	C-F Stretching (Strong, multiple bands)

## C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact)

- Molecular Ion:

202

(EI) or 203

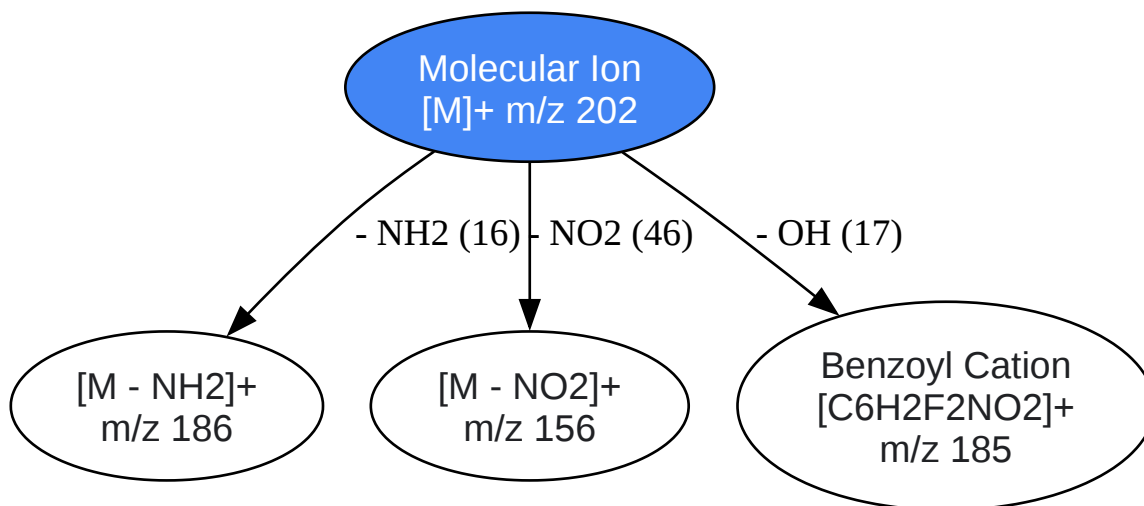
(ESI).

- Fragmentation Pattern (EI):

- 202: Molecular Ion.

- 186: Loss of -NH

- 156: Loss of -NO
- .
- 128: Loss of -CONH  
(Benzoyl cation formation).



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Figure 2: Proposed fragmentation pathway for **2,3-Difluoro-5-nitrobenzamide**.

## Experimental Protocols & Synthesis

The synthesis of **2,3-Difluoro-5-nitrobenzamide** typically proceeds via the nitration of 2,3-difluorobenzamide or the amidation of 2,3-difluoro-5-nitrobenzoic acid.

### Protocol: Amidation from Benzoic Acid

Reaction:

- Activation: Dissolve 2,3-difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride ( , 1.5 eq) and a catalytic amount of DMF.
- Reflux: Heat to reflux for 3 hours until gas evolution ceases (formation of acid chloride).

- Evaporation: Remove solvent and excess under reduced pressure.
- Amidation: Dissolve the residue in dry THF. Cool to 0°C.
- Addition: Slowly bubble anhydrous Ammonia gas ( ) or add Ammonium Hydroxide ( ) dropwise.
- Workup: Stir for 2 hours. Precipitate the product with cold water. Filter, wash with water, and dry in a vacuum oven at 50°C.

#### Validation Check:

- TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product should be lower than the acid precursor.
- Appearance: Pale yellow solid.

## References

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## Sources

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- 2. rsc.org [rsc.org]
- 3. 136146-84-4|N-Benzyl-2-fluoro-5-nitrobenzamide|BLD Pharm [bldpharm.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 6. CN117241669A -  $\text{C}_{10}\text{H}_8\text{F}_2\text{N}_2\text{O}_2$  - Google Patents [patents.google.com]
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